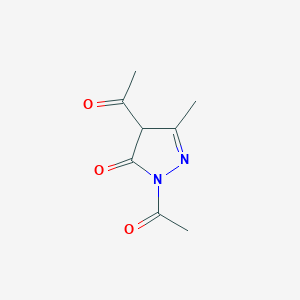

2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

Hybrid catalysts have been pivotal in synthesizing pyrazoline derivatives, including structures related to 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, utilizes diverse catalysts such as organocatalysts, metal catalysts, and nanocatalysts. These methodologies have broader synthetic applications due to their efficiency in developing lead molecules (Parmar, Vala, & Patel, 2023).

Building Block for Heterocyclic Compounds

2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one serves as a building block for the synthesis of various heterocyclic compounds. Its derivatives have been extensively utilized to create pyrazolo-imidazoles, thiazoles, spiropyrans, and other heterocycles, showcasing its versatility in heterocyclic chemistry (Gomaa & Ali, 2020).

Anticancer and Antimicrobial Properties

Research has highlighted the significant potential of methyl-substituted pyrazoles, including derivatives of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis and medical significance of these derivatives have been thoroughly analyzed, providing valuable insights for the development of new therapeutic agents (Sharma et al., 2021).

Neuroprotective Properties

Pyrazolines have been recognized for their neuroprotective properties, particularly in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Derivatives of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one have been explored for their potential in managing neurodegenerative disorders, highlighting their significance in medicinal chemistry (Ahsan et al., 2022).

Propiedades

IUPAC Name |

2,4-diacetyl-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-7(5(2)11)8(13)10(9-4)6(3)12/h7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUDXBXLUNRVRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377094 |

Source

|

| Record name | 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

CAS RN |

383146-86-9 |

Source

|

| Record name | 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)